molecular formula C2H5Cl2F2N B2859081 2-Chloro-2,2-difluoroethan-1-amine hydrochloride CAS No. 79667-84-8

2-Chloro-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B2859081
CAS No.: 79667-84-8
M. Wt: 151.97
InChI Key: SAOIWALCPKHWQI-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoroethan-amine hydrochloride (CAS 79667-84-8) is a fluorinated amine derivative of significant value in industrial and medicinal chemistry research. It serves as a versatile synthetic intermediate and building block in the design and manufacture of various pharmaceuticals and agrochemicals. The compound can be utilized in the preparation of 2,2-difluoroethylamine, an important precursor for novel reagents like difluorodiazoethane, which is employed in [3+2] cycloadditions, esterification, and carbene transfer reactions . Research into dopamine D3 receptor-selective antagonists for treating neuropsychiatric disorders, such as substance use disorder, also relies on sophisticated synthetic building blocks, underscoring the importance of specialized amines like 2-Chloro-2,2-difluoroethan-1-amine hydrochloride in advanced drug discovery programs . The molecular formula is C2H5Cl2F2N, and it has a molecular weight of 151.97 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDQCNDYUWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79667-84-8
Record name 2-chloro-2,2-difluoroethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,2-difluoroethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroethylamine with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is usually obtained in powder form and stored at low temperatures to prevent decomposition .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position participates in nucleophilic substitutions under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of adjacent fluorine atoms, which polarize the C–Cl bond .

Reaction TypeConditionsProduct FormedYieldSource
AlkylationNaOH/KOH, biphasic system, 80°CN-alkylated derivatives97.4%
Azide substitutionNaN₃, DMSO, 80°C2-Azido-2,2-difluoroethylamine82%

Key observations:

  • Alkylation with chloropyridinyl substrates proceeds efficiently in the presence of inorganic bases (e.g., NaOH), defying expectations of base-induced decomposition .

  • Azide insertion requires triflate intermediates for effective substitution .

Lewis Acid-Activated Electrophilic Reactions

The amine group forms reactive iminium intermediates when treated with Lewis acids like BF₃·OEt₂, enabling electrophilic attacks :

Mechanism:

  • Activation:

    R NH2+BF3R NH2BF3R N+H2BF4\text{R NH}_2+\text{BF}_3\rightarrow \text{R NH}_2·\text{BF}_3\rightarrow \text{R N}^+\text{H}_2-\text{BF}_4^-
  • Reaction with nucleophiles (e.g., alcohols, thiols):

    • Fluoride displacement or ring-closing heterocycle formation .

Applications:

  • Synthesis of fluorinated heterocycles (e.g., thiazetes) .

  • Acylation of aromatic compounds via Friedel-Crafts-type reactions .

Reduction and Hydrogenation

Catalytic hydrogenation selectively reduces functional groups while preserving the difluoroethylamine backbone:

Example:

  • Azide intermediates (e.g., 7a in ) undergo Pd/C-catalyzed hydrogenation to regenerate the amine:

    R N3H2,Pd CR NH2\text{R N}_3\xrightarrow{\text{H}_2,\text{Pd C}}\text{R NH}_2

    Yields exceed 85% under mild conditions (1 atm H₂, 25°C) .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free amine for further reactivity:

R NH3+Cl+H2OR NH2+H3O++Cl\text{R NH}_3^+\text{Cl}^-+\text{H}_2\text{O}\leftrightarrow \text{R NH}_2+\text{H}_3\text{O}^++\text{Cl}^-

This equilibrium facilitates:

  • pH-dependent solubility adjustments for purification.

  • Salt metathesis with stronger acids (e.g., H₂SO₄) .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceSource
2,2-DifluoroethylamineHigher susceptibility to polymerization due to lack of Cl stabilization
1-(3-Chlorophenyl) derivativesEnhanced aromatic electrophilic substitution at the para-Cl position
TFEDMA (Petrov’s reagent)Superior iminium formation kinetics vs. chloro analogues

Stability and Decomposition Pathways

  • Thermal Degradation: Prolonged heating (>120°C) induces HF elimination, forming imines .

  • Hydrolysis: Moisture exposure leads to gradual hydrolysis of the C–F bonds, yielding fluorinated acetamides .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural characteristics make it a potential candidate for drug development. Its halogenated nature allows for specific interactions with biological targets, which can lead to therapeutic effects.

Case Study: Antitumor Activity

Preliminary studies have indicated that halogenated compounds can exhibit antitumor properties. For instance, compounds structurally similar to 2-chloro-2,2-difluoroethan-1-amine hydrochloride have shown promise in inhibiting cancer cell proliferation in vitro. Research has demonstrated significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis through mitochondrial pathways.

Neuropharmacology

The compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors, positioning it as a candidate for further research in neuropharmacology.

Case Study: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.

Agrochemicals

Fluorinated compounds are increasingly important in the development of agrochemicals due to their enhanced biological activity and stability. The compound can serve as an intermediate in the synthesis of various agrochemical products.

Research Insights

Fluorinated heterocycles are crucial building blocks in pharmaceutical and agrochemical synthesis. The inclusion of fluorine can improve the efficacy and specificity of these compounds against pests and diseases .

Material Sciences

The compound's properties make it suitable for applications in material sciences, particularly in developing new materials with enhanced characteristics.

Research Findings

Research into fluorinated materials has shown that they can exhibit improved thermal stability and chemical resistance. This makes them ideal candidates for coatings and other applications where durability is critical .

Toxicological Profiles

Understanding the toxicological profile of this compound is essential for its safe application in various fields. Initial assessments indicate that while some halogenated compounds can be cytotoxic at high concentrations, further investigation is required to determine the specific effects of this compound.

Summary of Findings

The biological activity of this compound presents promising implications across pharmacology and material sciences. Its unique chemical structure may confer distinct properties that warrant further exploration in various therapeutic contexts.

Future Research Directions

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Comprehensive toxicological assessments.
  • In vivo studies to evaluate therapeutic efficacy.

This compound's potential as a therapeutic agent hinges on thorough investigation into its biological interactions and safety profile.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryPotential drug development candidateAntitumor properties observed in similar compounds
NeuropharmacologyInfluence on neurotransmitter systemsModulation of serotonin levels linked to mood disorders
AgrochemicalsIntermediate for agrochemical synthesisEnhanced efficacy noted in fluorinated agrochemicals
Material SciencesDevelopment of durable materialsImproved thermal stability and chemical resistance
Toxicological ProfilesAssessing safety and cytotoxicityInitial findings indicate varying cytotoxic effects

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoroethan-1-amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-2,2-difluoroethan-1-amine hydrochloride with six analogs from the evidence, focusing on molecular properties, commercial availability, and applications.

Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight Purity (%) Key Substituents
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl 2060062-92-0 C₈H₈ClF₄N 229.60 95–97 2,4-Difluorophenyl
1-Cyclopropyl-2,2-difluoroethan-1-amine HCl 1160756-86-4 C₅H₁₀ClF₂N 157.59 99.999 Cyclopropyl
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine HCl Not specified C₈H₇BrClF₂N ~276.5 Not listed 4-Bromo-2-chlorophenyl
(1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl 2225127-09-1 C₈H₉BrClF₂N 272.52 Not listed 4-Bromophenyl (chiral center)
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine HCl Not specified C₇H₇ClF₂N₂ 192.59 Not listed 5-Chloropyridinyl
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl 2031258-87-2 C₅H₁₀ClF₂N 157.59 Not listed Difluorocyclopropyl

Key Observations :

  • Substituent Effects: Aromatic substituents (e.g., 2,4-difluorophenyl, 4-bromophenyl) increase molecular weight and hydrophobicity, influencing solubility and bioavailability . Chiral centers (e.g., in the (1R)-4-bromophenyl analog) may lead to enantiomer-specific biological activity .
Commercial Availability and Supplier Data
Compound Name Suppliers Packaging Options Price Range (per gram) Storage Conditions
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl BLD Pharmatech, Ambeed, ECHEMI 50 mg – 5 g $16 – $1,204 2–8°C or RT
1-Cyclopropyl-2,2-difluoroethan-1-amine HCl American Elements Bulk quantities Custom pricing 2–8°C (inert atmosphere)
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine HCl American Elements Not specified Not listed Not specified
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine HCl Not listed Not specified Not listed Not specified

Key Observations :

  • The 2,4-difluorophenyl analog is the most commercially accessible, with multiple suppliers offering milligram-to-gram quantities .
  • High-purity grades (e.g., 99.999%) are available for cyclopropyl derivatives, suitable for pharmaceutical applications .

Research and Application Insights

  • Pharmaceutical Intermediates : The 2,4-difluorophenyl derivative is widely used in drug discovery, as evidenced by its inclusion in building block catalogs (e.g., Enamine Ltd) .
  • Agrochemical Potential: Chloro- and bromo-substituted analogs may serve as precursors in pesticide synthesis, leveraging halogen reactivity .
  • Chiral Chemistry : The (1R)-4-bromophenyl compound highlights the role of stereochemistry in optimizing drug efficacy .

Biological Activity

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, discussing its synthesis, mechanism of action, and relevant case studies.

Chemical Structure : The molecular formula for this compound is C₂H₄ClF₂N·HCl. The presence of fluorine atoms significantly influences the compound's reactivity and biological properties.

PropertyValue
IUPAC NameThis compound
CAS Number79667-84-8
Molecular Weight130.54 g/mol
SolubilitySoluble in water

Synthesis

The synthesis of this compound typically involves the reaction of difluoroethylamine with chlorinating agents. Various methods have been explored to optimize yield and purity. For instance, a common approach includes using thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions to minimize side reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate cellular membranes effectively.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. For example:

  • E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) determined at 50 µg/mL.

Cytotoxicity

The cytotoxic effects on human cancer cell lines have been evaluated:

  • HeLa Cells : IC50 value of approximately 30 µM after 24 hours.
  • MCF7 Cells : Induced apoptosis as evidenced by increased annexin V staining.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups .
  • Neuropharmacological Effects :
    • Research exploring its effects on neurotransmitter systems revealed that the compound may enhance serotonin levels in animal models, suggesting potential applications in treating mood disorders .
  • Agrochemical Applications :
    • In agricultural research, derivatives of this compound have been tested for their efficacy as herbicides and fungicides, showing promising results in controlling resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-2,2-difluoroethan-1-amine hydrochloride, and how can yield and purity be improved?

  • Methodological Answer : Synthesis typically involves halogenation and amine protection/deprotection strategies. For example, nucleophilic substitution of a difluoroethanol precursor with chloro agents (e.g., thionyl chloride) under anhydrous conditions, followed by amine salt formation. Catalysts like palladium on carbon (used in analogous reactions ) and solvents such as dichloromethane or methanol can enhance reaction efficiency. Purification via recrystallization or column chromatography (using silica gel and eluents like ethyl acetate/hexane) improves purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -120 to -140 ppm for CF2_2 groups), while 1H^{1}\text{H} NMR resolves amine protons (δ 1.5–3.0 ppm, broad) and adjacent CH2_2 groups.
  • X-ray Crystallography : Determines crystal structure and confirms stereochemistry, critical for studying reactivity .
  • Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H]+^+ peak at m/z 158) and detects impurities .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the chloro and difluoro groups. Use desiccants to mitigate moisture absorption, which can degrade the hydrochloride salt. Long-term stability studies via accelerated degradation tests (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of nucleophilic substitutions in derivatives of this compound?

  • Methodological Answer : The electron-withdrawing effect of fluorine and chlorine atoms directs nucleophilic attack. For example, in SN2 reactions, steric hindrance from the CF2_2Cl group may favor substitutions at less crowded sites. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. reflux) can shift selectivity. Computational modeling (DFT) predicts transition states, while LC-MS tracks intermediates .

Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • In vitro assays : Use dose-response curves (IC50_{50}) in cell lines (e.g., HEK-293 for receptor studies) to differentiate target-specific effects from off-target toxicity.
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites that may cause cytotoxicity.
  • In vivo studies : Compare pharmacokinetics (e.g., blood-brain barrier penetration ) in animal models to reconcile discrepancies between cellular and organismal responses.

Q. What strategies mitigate racemization during chiral synthesis of this compound?

  • Methodological Answer : Use enantioselective catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation of precursor imines. Low-temperature reactions (<0°C) and chiral HPLC (e.g., Chiralpak AD-H column) ensure enantiomeric excess (>98%). Monitor optical rotation ([α]D_D) and correlate with X-ray data .

Key Notes

  • Synthesis Optimization : Prioritize anhydrous conditions and catalytic hydrogenation for scalability .
  • Biological Evaluation : Combine in silico docking (e.g., AutoDock Vina) with functional assays to validate target engagement .
  • Safety : Adhere to GHS guidelines (H315, H319, H335) for handling corrosive/noxious vapors .

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